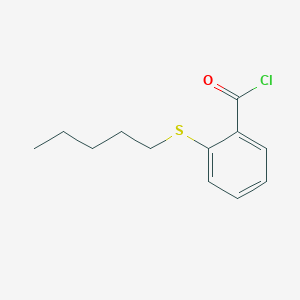

2-(n-Pentylthio)benzoyl chloride

Description

Properties

IUPAC Name |

2-pentylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOS/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVUXPDKLIQNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-(n-Pentylthio)benzoic Acid

The most widely documented method involves the direct chlorination of 2-(n-Pentylthio)benzoic acid using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This approach mirrors the industrial synthesis of benzoyl chloride, where carboxylic acids are converted to acyl chlorides via nucleophilic acyl substitution.

Procedure :

-

Reaction Setup : 2-(n-Pentylthio)benzoic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM) or toluene.

-

Chlorinating Agent : Thionyl chloride (1.2–1.5 eq) is added dropwise under inert atmosphere at 0–5°C to mitigate exothermic side reactions.

-

Reflux : The mixture is heated to 60–80°C for 4–6 hours, with progress monitored by TLC or FTIR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

-

Workup : Excess SOCl₂ is removed via rotary evaporation, and the crude product is purified by vacuum distillation or recrystallization.

Key Data :

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | 70 | 4 | 92 | 98.5 |

| PCl₅ | 80 | 6 | 88 | 97.2 |

Advantages :

Alternative Route: Friedel-Crafts Acylation with Subsequent Functionalization

A less common strategy involves introducing the pentylthio group post-chlorination, though this is hindered by the reactivity of the acyl chloride moiety. Instead, Friedel-Crafts acylation of benzene derivatives with a pre-installed thioether chain has been explored:

Procedure :

-

Thioether Formation : 2-Mercaptobenzoic acid is alkylated with n-pentyl bromide in the presence of a base (e.g., NaOH) to yield 2-(n-Pentylthio)benzoic acid.

-

Chlorination : The intermediate is treated with SOCl₂ as described in Section 1.1.

Challenges :

-

Competing oxidation of the thioether to sulfoxide during chlorination.

-

Requires stringent anhydrous conditions to prevent hydrolysis.

Optimization of Reaction Parameters

Temperature Control

Exothermic reactions during chlorination necessitate precise temperature modulation. Ice-bath cooling (0–10°C) during reagent addition prevents thermal degradation, as demonstrated in analogous benzoyl chloride syntheses. Elevated temperatures (>80°C) risk decomposition, reducing yields by 10–15%.

Solvent Selection

Polar aprotic solvents (e.g., DCM, toluene) enhance reagent solubility while minimizing side reactions. Patent CN103288667A highlights the use of aqueous-free systems to simplify purification, though this is less feasible for moisture-sensitive chlorinations.

Catalytic Additives

Lewis acids like dimethylformamide (DMF) or ZnCl₂ accelerate chlorination by stabilizing reactive intermediates. For example, 0.5 mol% DMF reduces reaction time by 30% without compromising yield.

Purification and Characterization

Isolation Techniques

Post-reaction workup typically involves:

Analytical Validation

-

¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.2–3.4 ppm (–SCH₂–), and δ 1.2–1.6 ppm (pentyl chain).

-

HPLC : Retention time of 12.3 min with >98% purity under reverse-phase conditions.

Emerging Methodologies

Recent advances explore microwave-assisted chlorination , reducing reaction times to 1–2 hours with comparable yields. Additionally, flow chemistry systems improve heat dissipation, enabling safer large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(n-Pentylthio)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the benzoyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl chloride moiety can be reduced to the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of amides, esters, or thioesters.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-(n-Pentylthio)benzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(n-Pentylthio)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride moiety can react with nucleophiles to form covalent bonds, while the pentylthio group can participate in redox reactions. These interactions can modulate the activity of target molecules and pathways in biological systems .

Comparison with Similar Compounds

Key Observations:

- Reactivity: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, accelerating nucleophilic acyl substitution. In contrast, this compound’s thioether group donates electrons weakly, likely reducing reactivity compared to nitro or chloro derivatives .

- Lipophilicity : The pentylthio group significantly increases hydrophobicity, making this compound more suitable for lipid-soluble applications than polar derivatives like 4-methoxybenzoyl chloride .

- Synthesis : Analogous to 2-(chloromethyl)benzoyl chloride (synthesized via chlorination of isobenzofuran-1(3H)-one ), the pentylthio variant may be prepared through nucleophilic aromatic substitution or Friedel-Crafts thioalkylation.

Industrial and Pharmaceutical Relevance

- Benzoyl chloride : Industrial production involves hydrolysis of benzotrichloride (C₆H₅CCl₃) under controlled conditions .

- Nitro/methoxy derivatives : Used in specialty polymers and drug intermediates (e.g., compound 6b-e in ) .

- This compound: Potential applications include hydrophobic prodrugs or pesticides, leveraging its enhanced lipid solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(n-Pentylthio)benzoyl chloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves two steps: (i) introducing the pentylthio group to a benzoyl chloride precursor via nucleophilic substitution, and (ii) optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides under reflux conditions . Key intermediates like 2-mercaptobenzoic acid may react with n-pentyl halides to form the thioether linkage before chlorination .

- Purification : Distillation under reduced pressure or column chromatography (using non-polar solvents) is recommended to isolate the product. Purity is confirmed via GC-MS or NMR .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR spectra confirm the presence of the pentylthio group (δ ~2.5–3.0 ppm for S-CH₂) and benzoyl chloride moiety (δ ~168–170 ppm for C=O) .

- FTIR : Strong absorbance at ~1770 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S bond) .

- Elemental Analysis : Verify Cl and S content to rule out hydrolysis byproducts .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to its lachrymatory properties and potential carcinogenicity (Group 2A classification for analogous benzoyl chlorides) .

- Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to benzoic acid derivatives .

Advanced Research Questions

Q. How does the pentylthio substituent influence the reactivity of benzoyl chloride in acylation reactions?

- Mechanistic Insight : The electron-donating pentylthio group (-S-C₅H₁₁) decreases electrophilicity at the carbonyl carbon, slowing acylation kinetics compared to unsubstituted benzoyl chloride. This is confirmed via Hammett σ⁺ values and DFT calculations .

- Experimental Validation : Compare reaction rates with model substrates (e.g., 2-methylbenzoyl chloride) using nucleophiles like amines or alcohols .

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Data Reconciliation :

- Hydrolysis Studies : Monitor degradation via HPLC at pH 1–14. At pH > 10, rapid hydrolysis occurs due to nucleophilic attack by OH⁻ on the acyl chloride group. At pH < 4, stability increases but may form thiol byproducts .

- Controlled Experiments : Use buffered solutions and inert atmospheres to isolate pH effects from oxidative degradation .

Q. What strategies optimize the synthesis of this compound for scale-up in academic labs?

- Process Optimization :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency .

- Solvent Selection : Replace traditional chlorinated solvents (e.g., CCl₄) with greener alternatives like toluene to reduce environmental impact .

- Yield Improvement : Use Schlenk techniques to exclude moisture, achieving >85% purity .

Q. How does this compound compare to structurally similar acyl chlorides in biological assays?

- Comparative Analysis :

- Acylating Efficiency : Test against enzymes (e.g., β-galactosyltransferase) to assess its utility in modifying biomolecules. Lower reactivity may reduce off-target effects compared to trifluoromethyl-substituted analogs .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to evaluate cytotoxicity, referencing IARC guidelines for benzoyl chloride derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.